3,3'-Dimethoxybenzidine
Overview
Description
3,3’-Dimethoxybenzidine, also known as o-dianisidine, is an aromatic amine with the chemical formula C14H16N2O2. It is a colorless crystalline compound that turns violet upon exposure to air. This compound is primarily used as an intermediate in the production of dyes and pigments .
Mechanism of Action
Target of Action
3,3’-Dimethoxybenzidine, also known as o-dianisidine, is an organic compound primarily used as an intermediate in the production of dyes and pigments It’s known that this compound is metabolized to form free 3,3’-dimethoxybenzidine and chromophores .
Mode of Action
The azo linkages of 3,3’-Dimethoxybenzidine-based dyes are chemically equivalent and are readily cleaved by chemical or enzymatic reduction to form free 3,3’-Dimethoxybenzidine and the chromophore(s) . This cleavage is a crucial step in the compound’s mode of action, leading to the release of 3,3’-Dimethoxybenzidine, which can then interact with biological systems.
Biochemical Pathways
It’s known that the compound is involved in enzymatic reduction reactions during its metabolism
Pharmacokinetics
Information on the pharmacokinetics of 3,3’-Dimethoxybenzidine is limited. It’s known that the compound is practically insoluble in water but soluble in alcohol, benzene, ether, chloroform, acetone, and probably most other organic solvents . This solubility profile may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially affecting its bioavailability.
Result of Action
3,3’-Dimethoxybenzidine has been found to cause tumors in several organs in animal studies. Oral exposure to 3,3’-Dimethoxybenzidine caused tumors in the Zymbal gland, skin, intestine, and benign urinary-bladder tumors in rats of both sexes . It also caused benign forestomach tumors in hamsters . These findings suggest that 3,3’-Dimethoxybenzidine has significant molecular and cellular effects, particularly in terms of carcinogenicity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3’-Dimethoxybenzidine. Most environmental exposure to 3,3’-Dimethoxybenzidine and 3,3’-Dimethoxybenzidine-based dyes occurs through contact with contaminated air, water, or soil . The general population may also be exposed via contact with paper or fabric products containing these dyes or through consumer use of the dyes . These environmental factors can influence the compound’s action by affecting its distribution and concentration in the environment.
Biochemical Analysis
Biochemical Properties
3,3’-Dimethoxybenzidine is metabolized in the body, and it interacts with various enzymes and proteins during this process . It is rapidly metabolized in the rat, with less than 2% of the dose being recoverable as the parent compound 30 minutes after administration .
Cellular Effects
3,3’-Dimethoxybenzidine has been found to have significant effects on various types of cells. In animal studies, it has been reported to cause effects on the liver, kidneys, spleen, and bladder, and endocrine effects, gastritis, intestinal hemorrhage, and weight loss from chronic oral exposure .
Molecular Mechanism
The molecular mechanism of action of 3,3’-Dimethoxybenzidine involves its metabolism to various metabolites. These metabolites are formed via N-acetylation, hydroxylation, O-demethylation, and glucuronidation . These metabolites can then interact with various biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Dimethoxybenzidine can change over time. For example, in rats, it was found that three days after either oral or intravenous dosing, 50% of the administered radiolabel had been excreted in the feces and 30-40% excreted in the urine .
Dosage Effects in Animal Models
The effects of 3,3’-Dimethoxybenzidine can vary with different dosages in animal models. For example, in rats, oral exposure to 3,3’-Dimethoxybenzidine caused tumors in two rodent species and at several different tissue sites .
Metabolic Pathways
3,3’-Dimethoxybenzidine is involved in various metabolic pathways in the body. It is metabolized to various metabolites via N-acetylation, hydroxylation, O-demethylation, and glucuronidation .
Transport and Distribution
3,3’-Dimethoxybenzidine is transported and distributed within cells and tissues. After administration, it is extensively excreted in the bile, resulting in the accumulation of approximately 50% of the dose in the intestinal tract .
Subcellular Localization
Given its extensive metabolism and excretion, it is likely that it is distributed throughout various compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Dimethoxybenzidine can be synthesized through the reduction of 3,3’-dimethoxy-4,4’-dinitrobiphenyl. This reduction is typically carried out using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction conditions include heating the mixture to reflux temperature to ensure complete reduction .
Industrial Production Methods: In industrial settings, the production of 3,3’-dimethoxybenzidine involves the catalytic hydrogenation of 3,3’-dimethoxy-4,4’-dinitrobiphenyl. This process is carried out in a hydrogenation reactor using a suitable catalyst such as palladium on carbon. The reaction is conducted under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dimethoxybenzidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
3,3’-Dimethoxybenzidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is used in biochemical assays to detect the presence of peroxidase enzymes.
Medicine: It is employed in diagnostic tests for detecting blood in stool samples.
Industry: 3,3’-Dimethoxybenzidine is used in the production of azo dyes, which are widely used in textile and printing industries .
Comparison with Similar Compounds
3,3’-Dimethylbenzidine: Similar in structure but has methyl groups instead of methoxy groups.
Benzidine: Lacks the methoxy groups present in 3,3’-dimethoxybenzidine.
4,4’-Diaminodiphenylmethane: Similar aromatic amine structure but with different substituents.
Uniqueness: 3,3’-Dimethoxybenzidine is unique due to its methoxy substituents, which influence its chemical reactivity and solubility properties. These methoxy groups make it more soluble in organic solvents and affect its behavior in electrophilic substitution reactions compared to its analogs .
Properties
IUPAC Name |
4-(4-amino-3-methoxyphenyl)-2-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBJSXQPQWSCCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Record name | 3,3'-DIMETHOXYBENZIDINE | |
Source | CAMEO Chemicals | |
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Record name | o-DIANISIDINE | |
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Related CAS |
20325-40-0 (di-hydrochloride), 56436-30-7 (sulfate) | |
Record name | 3,3'-Dimethoxybenzidine | |
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DSSTOX Substance ID |
DTXSID3025091 | |
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Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3'-dimethoxybenzidine appears as colorless crystals or a light brown powder. Turns violet on standing. Carcinogen., Colorless crystals that turn a violet color on standing; Note: Used as a basis for many dyes; [NIOSH], COLOURLESS CRYSTALS., Colorless crystals that turn a violet color on standing., Colorless crystals that turn a violet color on standing. [Note: Used as a basis for many dyes.] | |
Record name | 3,3'-DIMETHOXYBENZIDINE | |
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Record name | o-Dianisidine | |
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Flash Point |
403 °F (NTP, 1992), 206 °C, 206 °C (403 °F) (closed cup), 206 °C c.c., 403 °F | |
Record name | 3,3'-DIMETHOXYBENZIDINE | |
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Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), Sol in alc, benzene, ether, Sol in chloroform, acetone, PROBABLY SOL IN MOST ORG SOLVENTS AND LIPIDS, In water, 60 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.006, Insoluble | |
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Vapor Density |
8.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.43 (air= 1), 8.5 | |
Record name | 3,3'-DIMETHOXYBENZIDINE | |
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Vapor Pressure |
negligible | |
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Color/Form |
LEAFLETS OR NEEDLES FROM WATER, Colorless crystals that turn a violet color on standing. | |
CAS No. |
119-90-4 | |
Record name | 3,3'-DIMETHOXYBENZIDINE | |
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Record name | 3,3'-Dimethoxybenzidine | |
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Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethoxy- | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/DDD59F8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
279 to 280 °F (NTP, 1992), 137 °C, 137.5 °C, 279 °F | |
Record name | 3,3'-DIMETHOXYBENZIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16096 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,3'-DIMETHOXYBENZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1627 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-DIANISIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1582 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | O-DIANISIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/149 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | o-Dianisidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0180.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.